molecular formula C23H20N4O2 B2635668 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 899973-10-5

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

カタログ番号 B2635668
CAS番号: 899973-10-5
分子量: 384.439
InChIキー: DCTODCPDGNTLHE-YYADALCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

科学的研究の応用

  • Antibacterial and Antifungal Activity : Singh and Pandey (2006) synthesized derivatives of quinazolines and screened them for their antibacterial and antifungal activities. This study suggests potential applications of these compounds in combating microbial infections (V. Singh & V. K. Pandey, 2006).

  • Synthesis Techniques : Khouili et al. (2021) discussed the synthesis of urea derivatives, leading to new alkyl derivatives. This study contributes to the understanding of the synthesis processes of such compounds, which can be fundamental for their application in various fields (M. Khouili et al., 2021).

  • Antitumor Activity : Al-Suwaidan et al. (2016) designed and synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated them for in vitro antitumor activity. This research suggests the potential use of these compounds in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

  • Structural Analysis : Toze et al. (2018) conducted a study on the molecular and crystal structures of benzylamine-derived quinazolinones. Understanding the structural properties is essential for the application of these compounds in various scientific fields (F. Toze et al., 2018).

  • Antibacterial Screening : Dhokale et al. (2019) reported on the synthesis and antibacterial screening of novel urea and thiourea analogues. This research highlights the potential of these compounds in developing new antibacterial agents (Sandhya R. Dhokale et al., 2019).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with p-tolyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "p-tolyl isocyanate", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with p-tolyl isocyanate in the presence of a suitable catalyst (e.g. triethylamine) to form the corresponding imine.", "Reduction of the imine using a reducing agent (e.g. sodium borohydride) to form the desired product, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea." ] }

CAS番号

899973-10-5

製品名

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

分子式

C23H20N4O2

分子量

384.439

IUPAC名

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C23H20N4O2/c1-16-11-13-18(14-12-16)24-22(28)26-21-19-9-5-6-10-20(19)25-23(29)27(21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H2,24,26,28)

InChIキー

DCTODCPDGNTLHE-YYADALCUSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CC=C4

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。